Folic Acid-d2

Folate Bioavailability Clinical Nutrition Stable Isotope Tracers

Folic Acid-d2 is the definitive SIL-IS for LC-MS/MS quantification of folic acid in biological matrices. Unlike unlabeled folic acid or ¹³C-labeled alternatives, the strategic 3′,5′-deuteration on the pteridine ring provides a +2 Da mass shift with complete chromatographic co-elution while resisting in vivo deuterium-hydrogen back-exchange. This ensures isotopic integrity throughout sample processing and long-term storage. Unlabeled folic acid introduces systematic matrix-effect errors; ¹³C₅-folic acid requires separate calibration due to differential extraction. Specify CAS 69022-87-3 for clinical diagnostics, nutritional epidemiology, and folate bioavailability research.

Molecular Formula C19H19N7O6
Molecular Weight 443.4 g/mol
CAS No. 69022-87-3
Cat. No. B588965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolic Acid-d2
CAS69022-87-3
SynonymsN-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d2;  Acifolic-d2;  Aspol-d2;  Cytofol-d2;  Folacid-d2;  Folacin-d2;  Folbal-d2;  Folcidin-d2;  Foldine-d2;  Folettes-d2;  Foliamin-d2;  Folicet-d2;  Folipac-d2;  Folovit-d2;  Fols
Molecular FormulaC19H19N7O6
Molecular Weight443.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i7D2
InChIKeyOVBPIULPVIDEAO-AJEQZRFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Folic Acid-d2 (CAS 69022-87-3): A Quantitative Deuterated Internal Standard for Folate Bioanalysis and Metabolic Tracing


Folic Acid-d2 (Vitamin B9-d2) is a stable isotope-labeled analog of folic acid in which two hydrogen atoms at the 3′,5′-positions of the pteridine ring are replaced by deuterium, yielding a molecular formula of C₁₉H₁₇D₂N₇O₆ and a molecular weight of 443.41 g/mol [1]. This site-specific deuteration confers a +2 Da mass shift relative to unlabeled folic acid (MW 441.40 g/mol), enabling its use as a co-eluting internal standard in liquid chromatography–mass spectrometry (LC-MS) workflows [2]. Folic acid-d2 retains the full biological activity of native folic acid, acting as an essential B-vitamin required for DNA synthesis, DNA repair, DNA methylation, and one-carbon metabolism, while its distinctive isotopic signature permits precise discrimination from endogenous folate pools in complex biological matrices .

Why Folic Acid-d2 Cannot Be Substituted by Unlabeled Folic Acid or 13C-Labeled Folates in Quantitative Bioanalytical Workflows


Generic substitution of Folic Acid-d2 with unlabeled folic acid or alternative isotope-labeled forms (e.g., ¹³C₅-folic acid) introduces critical analytical and biological confounding factors that compromise data integrity. Unlabeled folic acid cannot serve as an internal standard because it is indistinguishable from endogenous analyte, leading to systematic quantification errors from matrix effects and ionization variability [1]. ¹³C-labeled folates, while useful in certain dual-label protocols, exhibit differential extraction and chromatographic behavior relative to deuterated analogs, necessitating separate calibration curves and precluding direct one-to-one substitution [2]. Furthermore, the 3′,5′-deuteration site in Folic Acid-d2 is strategically positioned on chemically stable positions that resist in vivo deuterium-hydrogen back-exchange, ensuring isotopic integrity throughout sample processing and long-term storage [3]. These distinctions mandate that procurement and analytical method development explicitly specify Folic Acid-d2 (CAS 69022-87-3) rather than an in-class alternative.

Quantitative Evidence for Folic Acid-d2 Differentiation: Head-to-Head Comparisons with Folate Analogs


Bioavailability of Folic Acid-d2 vs. Polyglutamyl Folate (d2-PteGlu₆) in Human Subjects

In a direct human crossover study, Folic Acid-d2 (d2-FA) demonstrated 2.16-fold higher oral bioavailability compared to the polyglutamyl form d2-PteGlu₆, as measured by urinary excretion ratios normalized to an intravenous d4-FA control [1]. This quantitative difference establishes d2-FA as the preferred oral tracer for folate absorption studies where high systemic availability is required.

Folate Bioavailability Clinical Nutrition Stable Isotope Tracers

Comparative Bioavailability of Folic Acid-d2 vs. Reduced Folate Vitamers

Folic Acid-d2 (d2-PteGlu) exhibited the highest relative bioavailability among five monoglutamyl folate forms tested in human subjects, with a least squares mean excretion ratio of 1.53—significantly exceeding that of 5-methyl-H₄folate (0.99), 5-formyl-H₄folate (1.13), 10-formyl-H₄folate (1.02), and tetrahydrofolate (0.71) [1]. This indicates that d2-PteGlu is the most efficiently absorbed and systemically available monoglutamyl folate tracer under these experimental conditions.

Folate Metabolism Pharmacokinetics Nutritional Biochemistry

In Vivo Kinetic Turnover of Folic Acid-d2 During Chronic Supplementation

Chronic oral administration of Folic Acid-d2 (3.6 µmol/d, equivalent to 1.6 mg/d) to human subjects established quantifiable in vivo kinetic parameters that are unattainable with unlabeled folic acid. Serum folate reached maximal concentration in ~18 days, while urinary excretion of deuterium-labeled folates reached isotopic steady state within 1–2 weeks [1]. The slow-phase elimination half-life was determined to be 18.7 ± 2.3 days, with a calculated total body folate turnover of 4.5% per day [1].

Folate Kinetics Human Metabolism Isotopic Steady-State

Equivalence of ²H₂- and ¹³C₅-Labeled Folic Acid in Dual-Label Bioavailability Protocols

A dual-label stable-isotope protocol directly compared [²H₂]folic acid (Folic Acid-d2) and [¹³C₅]folic acid in human bioavailability studies and found no significant difference in absorption or metabolic handling between the two labeled forms [1]. This equivalence validates the interchangeable use of either tracer when a single-label design is employed, but also establishes Folic Acid-d2 as the preferred partner when combined with a ¹³C-labeled tracer in dual-label experimental designs requiring simultaneous discrimination of two oral doses or an oral dose plus an intravenous reference.

Dual-Label Isotope Studies Folate Absorption Method Validation

Folic Acid-d2 Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


LC-MS/MS Quantitative Bioanalysis of Endogenous Folates in Plasma and Serum

Folic Acid-d2 serves as a SIL-IS (stable isotope-labeled internal standard) for the accurate quantification of folic acid in human plasma and serum by LC-MS/MS. The +2 Da mass shift ensures complete chromatographic co-elution with the native analyte while enabling distinct MS detection channels [1]. This application is critical for clinical diagnostics, nutritional epidemiology studies, and pharmacokinetic assessments where matrix effects and ionization suppression would otherwise compromise quantification accuracy.

Human Folate Bioavailability and Absorption Studies

Folic Acid-d2 is the definitive oral tracer for human folate bioavailability research. Its superior bioavailability relative to polyglutamyl folates (2.16-fold higher than d2-PteGlu₆) and reduced folate vitamers (up to 115% higher than tetrahydrofolate) makes it the tracer of choice for maximizing signal-to-noise in absorption studies [2][3]. This is particularly important when investigating the impact of food matrices, genetic polymorphisms, or gastrointestinal disease states on folate uptake.

Longitudinal Kinetic Modeling of Folate Homeostasis and Turnover

The well-characterized in vivo kinetics of Folic Acid-d2—including an 18.7-day slow-phase elimination half-life and 4.5% daily turnover rate—enable its use as a tracer for mathematical modeling of whole-body folate pools [4]. This scenario is essential for optimizing folate supplementation regimens, interpreting the pharmacodynamics of antifolate chemotherapeutics, and understanding the etiology of folate-related disorders.

Dual-Label Stable-Isotope Experimental Designs

Folic Acid-d2 can be paired with [¹³C₅]folic acid in dual-label protocols to simultaneously trace two oral folate doses or to discriminate an oral tracer from an intravenous reference dose [5]. This application scenario is uniquely enabled by the demonstrated metabolic equivalence of ²H₂- and ¹³C₅-labeled folic acid, providing researchers with a validated, mass-differentiated tracer pair for advanced folate metabolism investigations.

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